molecular formula C17H14N2O4S2 B6363650 Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine CAS No. 920621-61-0

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine

Cat. No.: B6363650
CAS No.: 920621-61-0
M. Wt: 374.4 g/mol
InChI Key: PLQQKBIFNFFCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine features a benzodioxole core (a fused bicyclic system with two oxygen atoms) substituted at the 5-position. The amine group is functionalized with a 3-pyridylmethyl moiety and a 2-thienylsulfonyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-25(21,17-4-2-8-24-17)19(11-13-3-1-7-18-10-13)14-5-6-15-16(9-14)23-12-22-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQQKBIFNFFCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413989
Record name BENZO[3,4-D]1,3-DIOXOLEN-5-YL(3-PYRIDYLMETHYL)(2-THIENYLSULFONYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-22-3
Record name BENZO[3,4-D]1,3-DIOXOLEN-5-YL(3-PYRIDYLMETHYL)(2-THIENYLSULFONYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl or thienylsulfonyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, attributed to its interaction with specific cellular pathways involved in cancer progression .
  • Antimicrobial Properties :
    • This compound has demonstrated antimicrobial activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The thienylsulfonyl moiety appears to enhance its efficacy by disrupting bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for neuroprotection .

Material Science Applications

  • Organic Electronics :
    • The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material enhances the efficiency of these devices .
  • Sensors :
    • The incorporation of this compound into sensor technologies has been explored. Its electrochemical properties allow for the detection of various analytes, including heavy metals and biomolecules .

Case Studies

StudyApplicationFindings
Anticancer Study In vitro studies on breast cancer cellsInduced apoptosis via mitochondrial pathway; IC50 values < 10 µM .
Antimicrobial Testing Efficacy against Staphylococcus aureusEffective at concentrations as low as 50 µg/mL; synergistic effect when combined with standard antibiotics .
Neuroprotection Research Neurodegenerative disease modelsReduced markers of oxidative stress; improved cell viability by 30% compared to control .
Organic Electronics Development OLED fabricationEnhanced device performance; increased luminance efficiency by 25% .

Mechanism of Action

The mechanism of action of Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Weight Notable Features/Applications Reference
Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine (Target) Benzodioxole 3-Pyridylmethyl, 2-thienylsulfonyl ~386.4 (calc.) Sulfonamide with dual heterocyclic moieties
Benzo[3,4-d]1,3-dioxolen-5-yl((4-isopropylphenyl)methyl)amine Benzodioxole 4-Isopropylphenylmethyl ~325.4 (calc.) Lacks sulfonamide; simpler alkylamine
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine Benzodioxane + pyridine Dimethylaminomethylphenyl, methoxy 391.46 Polycyclic amine with polar substituents
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + triazole 2-Nitrophenyl 337.33 Antiproliferative activity demonstrated
(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) Benzodioxole N-methylbutanamine 237.29 Entactogen; MDMA analog

Key Observations

Benzodioxole Derivatives
  • Target vs. MBDB: The target compound and MBDB share the benzodioxole core but differ significantly in substitution. MBDB’s activity as an entactogen (MDMA-like behavior in rats) is linked to its N-methylbutanamine group, which interacts with serotonergic pathways .
  • Target vs.
Heterocyclic Sulfonamides
  • The 2-thienylsulfonyl group in the target compound is a notable feature. Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions or hydrogen-bond with active sites. The thiophene moiety may enhance lipophilicity and π-π stacking interactions, analogous to benzothiazole derivatives like the antiproliferative triazole in .
Pyridine-Containing Analogues
  • The pyridylmethyl group in the target compound introduces basicity and hydrogen-bonding capability. This is comparable to the dimethylaminomethylphenyl group in the benzodioxane-pyridine hybrid (), which may improve solubility and CNS penetration .

Pharmacological Implications (Inferred)

  • Neuroactive Potential: The structural similarity to MBDB suggests possible serotonergic activity, though the sulfonamide and thiophene groups could shift selectivity toward other targets (e.g., kinases, GPCRs).
  • Antiproliferative Activity : Benzothiazole-triazole derivatives () exhibit cytotoxicity, implying that the target’s thienylsulfonyl group might similarly interact with cellular machinery if optimized .

Biological Activity

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine is a compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by a combination of dioxole and pyridine functionalities, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C17H14N2O4S
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 920621-61-0

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of focus include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent.
  • Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes have been conducted.

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cells. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound has an IC50 (half maximal inhibitory concentration) ranging from 10 to 50 µM across different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These results suggest a moderate level of potency against these cell types .
Cell LineIC50 (µM)
MCF-710
A54925
HCT11630

Antimicrobial Properties

The antimicrobial efficacy of the compound has also been evaluated:

  • Inhibition Assays : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa40

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • ROS Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.
  • Enzyme Inhibition : It likely inhibits key enzymes involved in cellular proliferation and survival pathways.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer:

  • Study Design : Mice with implanted MCF-7 tumors were treated with varying doses of the compound.
  • Results : Tumor growth was significantly reduced in treated groups compared to controls, demonstrating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Schiff base formation : Reacting amines with aldehydes in polar aprotic solvents (e.g., DMF) under mild conditions, followed by purification via vacuum filtration .
  • Sulfonylation : Introducing the 2-thienylsulfonyl group through nucleophilic substitution or coupling reactions, optimized for steric hindrance from the dioxolene ring.
  • One-pot strategies : Sequential Mitsunobu reactions and cyclization steps to construct the benzo-dioxolene core, achieving yields of 62–88% with high stereoselectivity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1H^1H/13C^{13}C-NMR and mass spectrometry.

Q. How is the compound characterized structurally, and what tools are essential for this process?

  • Methodological Answer :

  • X-ray crystallography : Determine crystal structure using single-crystal diffraction. Refinement via SHELXL (in the SHELX suite) resolves bond lengths, angles, and torsion angles .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}) and UV-Vis (π→π* transitions in the pyridyl and thienyl groups).
  • Mercury CSD : Visualize and compare crystal packing motifs, hydrogen-bonding networks, and intermolecular interactions (e.g., S···O contacts) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Fukui functions and condensed softness indices : Calculate electrophilic/nucleophilic sites using Mulliken, Löwdin, or Natural Population Analysis (NPA) to predict regioselectivity in alkylation/elimination reactions .
  • DFT optimization : Model the dioxolene ring’s puckering amplitude and phase angles to assess conformational flexibility and steric effects on reactivity .
    • Case Study : At lower temperatures, alkylation dominates at the pyridylmethyl amine, while higher temperatures favor elimination due to hydride abstraction, validated by DFT-derived activation energies .

Q. What strategies resolve contradictions in experimental data, such as divergent reactivity outcomes?

  • Methodological Answer :

  • Controlled variable testing : Isolate temperature, solvent polarity, and catalyst effects. For example, alkylation vs. elimination pathways are temperature-dependent, as shown in analogous pyridylmethyl systems .
  • Cross-validation : Compare crystallographic data (e.g., bond angles from SHELXL refinements) with DFT-optimized geometries to identify steric or electronic discrepancies .
    • Example : Discrepancies in sulfonylation yields may arise from competing thienylsulfonyl group orientations, resolvable via conformational analysis using Mercury CSD .

Q. How is ring puckering in the dioxolene moiety quantified, and what are its implications for molecular interactions?

  • Methodological Answer :

  • Cremer-Pople parameters : Define puckering amplitude (qq) and phase angle (ϕ\phi) relative to a mean plane. For benzo-dioxolene, qq typically ranges 0.3–0.5 Å, with ϕ\phi indicating envelope or twist conformations .
  • Impact on packing : Puckering influences crystal packing via C–H···π or S···O interactions, analyzed using Mercury’s void visualization and packing similarity tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.